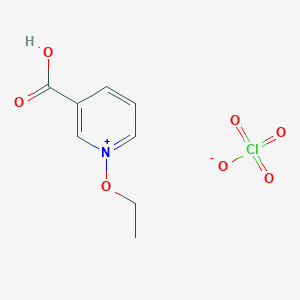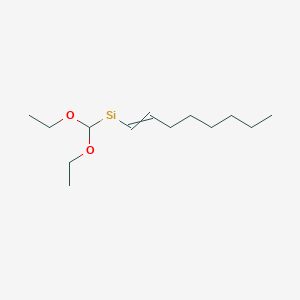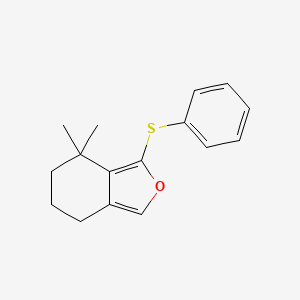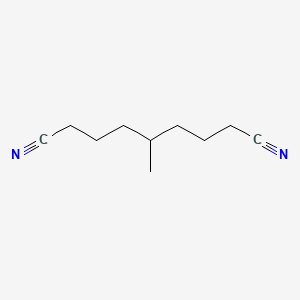![molecular formula C10H8N2O2S B14373621 Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate CAS No. 88716-70-5](/img/structure/B14373621.png)
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate is a heterocyclic compound that features a cyano group, a pyridine ring, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate typically involves the condensation of methyl cyanoacetate with pyridine-2-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfoxides, sulfones, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Similar structure but with an ethyl ester and pyridine ring at a different position.
Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: Similar structure but with a fluorophenyl group instead of a pyridinyl group.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: Contains a pyridinyl group and a sulfanyl group but with a different core structure.
Uniqueness
Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate is unique due to the specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the cyano group, pyridine ring, and sulfanyl group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
88716-70-5 |
|---|---|
Fórmula molecular |
C10H8N2O2S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-pyridin-2-ylsulfanylprop-2-enoate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8(6-11)7-15-9-4-2-3-5-12-9/h2-5,7H,1H3 |
Clave InChI |
IZZFULWBTHFOOE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CSC1=CC=CC=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)


-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)





phosphane](/img/structure/B14373608.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![3-[(3E)-3-(carbamoylhydrazinylidene)cyclohexyl]propanoic acid](/img/structure/B14373624.png)
